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Compound of Interest

Compound Name: BAY-1316957

Cat. No.: B15570045 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
BAY-1316957 is a potent and selective antagonist of the human prostaglandin E2 receptor

subtype 4 (EP4-R).[1][2] This synthetic organic molecule has demonstrated excellent drug

metabolism and pharmacokinetic properties, positioning it as a promising candidate for the

treatment of endometriosis and associated pain.[1][2] This technical guide provides a

comprehensive overview of the chemical structure, synthesis, and biological activity of BAY-
1316957.

Chemical Structure and Properties
The chemical structure of BAY-1316957 is provided below, along with its key identifiers and

physicochemical properties.
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Identifier Value

IUPAC Name

2-(9-Ethyl-6-methyl-9H-carbazol-3-yl)-1-(2-

methoxyethyl)-4-methyl-1H-benzo[d]imidazole-

5-carboxylic acid

Molecular Formula C27H27N3O3

Molecular Weight 441.52 g/mol

CAS Number 1613264-40-6[1]

Structure:

BAY-1316957 Chemical Structure

Synthesis of BAY-1316957
The synthesis of BAY-1316957 involves a multi-step process as detailed in the key scientific

literature. The general synthetic scheme is outlined below.

Synthetic Scheme Overview
The synthesis of BAY-1316957 can be logically broken down into the formation of the

carbazole and benzimidazole core structures, followed by their coupling and final modification.
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Caption: A high-level overview of the synthetic workflow for BAY-1316957.

Detailed Experimental Protocols
The following protocols are adapted from the primary literature and provide a general outline

for the synthesis of BAY-1316957. Researchers should consult the original publication for

specific reaction conditions and characterization data.

Step 1: Synthesis of the Carbazole Intermediate

The synthesis of the 9-ethyl-6-methyl-9H-carbazole-3-yl moiety typically begins with

commercially available starting materials that undergo a series of reactions, including N-

alkylation and functional group manipulations, to arrive at the desired substituted carbazole.

Step 2: Synthesis of the Benzimidazole Intermediate

The benzimidazole core is generally synthesized through the condensation of a substituted o-

phenylenediamine with a carboxylic acid or its derivative. For BAY-1316957, this involves the

formation of the 1-(2-methoxyethyl)-4-methyl-1H-benzo[d]imidazole-5-carboxylic acid moiety.

Step 3: Coupling and Final Synthesis

The final step involves the coupling of the carbazole and benzimidazole intermediates, often

through a palladium-catalyzed cross-coupling reaction, followed by any necessary deprotection

or functional group modification steps to yield BAY-1316957.

Biological Activity and Pharmacokinetics
BAY-1316957 is a highly potent and selective antagonist of the human EP4 receptor. Its in-vitro

and in-vivo pharmacological properties have been extensively characterized.

In-Vitro Activity
Parameter Value Species Assay

IC50 15.3 nM[1] Human
EP4 Receptor Binding

Assay
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Pharmacokinetic Profile
BAY-1316957 has demonstrated favorable pharmacokinetic properties in preclinical species,

including high oral bioavailability.

Species Clearance Half-life
Oral Bioavailability
(F%)

Wistar Rat Low Long 90%[3]

Mechanism of Action: EP4 Receptor Signaling
Pathway
BAY-1316957 exerts its therapeutic effect by blocking the signaling of the EP4 receptor. The

binding of the natural ligand, prostaglandin E2 (PGE2), to the EP4 receptor initiates a cascade

of intracellular events. BAY-1316957 competitively inhibits this binding, thereby attenuating the

downstream signaling.
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Caption: The signaling pathway of the EP4 receptor and the antagonistic action of BAY-
1316957.

Conclusion
BAY-1316957 is a well-characterized, potent, and selective EP4 receptor antagonist with a

promising preclinical profile for the treatment of endometriosis. Its synthesis, while multi-

stepped, is achievable through established synthetic methodologies. The data presented in this

guide underscore the potential of BAY-1316957 as a valuable therapeutic agent and a tool for

further research into the role of the EP4 receptor in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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